molecular formula C30H19N3O2S2 B14415945 7-Nitro-10-phenyl-10H-3,10'-biphenothiazine CAS No. 82491-76-7

7-Nitro-10-phenyl-10H-3,10'-biphenothiazine

Katalognummer: B14415945
CAS-Nummer: 82491-76-7
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: PUDDJCFTGVGLMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine typically involves the nitration of 10-phenyl-10H-3,10’-biphenothiazine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-10-phenyl-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Nitro-10-phenyl-10H-3,10’-biphenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine involves its interaction with various molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can also intercalate into DNA, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

82491-76-7

Molekularformel

C30H19N3O2S2

Molekulargewicht

517.6 g/mol

IUPAC-Name

3-nitro-7-phenothiazin-10-yl-10-phenylphenothiazine

InChI

InChI=1S/C30H19N3O2S2/c34-33(35)22-15-17-26-30(19-22)37-29-18-21(14-16-25(29)31(26)20-8-2-1-3-9-20)32-23-10-4-6-12-27(23)36-28-13-7-5-11-24(28)32/h1-19H

InChI-Schlüssel

PUDDJCFTGVGLMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=C2C=CC(=C7)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.